Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-
Description
Structure and Properties
The compound "Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-" (hereafter referred to as Compound A) is a substituted aromatic amine featuring:
- An azo group (-N=N-) linking two aromatic rings.
- A 2-chloro-4-nitrophenyl substituent on one aromatic ring.
- N-ethyl and N-(2-chloroethyl) groups attached to the benzenamine nitrogen.
- Molecular weight: Estimated ~400–450 g/mol (based on similar compounds like C₁₈H₁₃ClN₄O₂ with MW 352.78 in ) .
- LogP: Likely >5 (similar to the analog in with LogP 5.56) due to hydrophobic substituents (chloro, nitro) .
- Applications: Potential use as a dye intermediate or agrochemical, inferred from structurally related compounds (e.g., Fluchloralin, a herbicide) .
Properties
CAS No. |
61813-43-2 |
|---|---|
Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylaniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c1-2-21(10-9-17)13-5-3-12(4-6-13)19-20-16-8-7-14(22(23)24)11-15(16)18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
FEQBFCBDBGMWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- generally involves:
- Preparation of appropriately substituted aniline derivatives
- Introduction of 2-chloroethyl substituents on the nitrogen
- Formation of the azo linkage by diazotization and azo coupling with a 2-chloro-4-nitroaniline or related intermediate
The following subsections detail the key steps and conditions reported in literature and patents.
Synthesis of N-(2-chloroethyl)-N-ethylbenzenamine Intermediate
One critical intermediate is the N-(2-chloroethyl)-N-ethylbenzenamine, which can be prepared by alkylation of benzenamine derivatives with 2-chloroethyl reagents under controlled conditions. Although explicit procedures for this exact intermediate are sparse, analogous methods involve:
- Reaction of benzenamine with 2-chloroethyl chloride or 2-chloroethyl tosylate in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane or acetonitrile.
- Control of temperature (room temperature to mild reflux) to avoid over-alkylation.
Preparation of 4-(2-chloro-4-nitrophenyl)azo Substituent
The azo group is introduced via classical diazotization and azo coupling reactions:
- Diazotization: 2-chloro-4-nitroaniline is diazotized by reaction with sodium nitrite in acidic aqueous medium (e.g., HCl) at low temperature (0–5 °C).
- Coupling: The diazonium salt is then coupled with the N-(2-chloroethyl)-N-ethylbenzenamine intermediate under alkaline or neutral conditions to form the azo bond.
This step requires careful pH control and temperature regulation to optimize yield and purity.
Preparation of 4-chloro-N-(2-nitrobenzylidene)aniline (Precursor to Azo Compounds)
A related preparation method involves condensation of 2-nitrobenzaldehyde with 4-chloroaniline in absolute ethanol at room temperature for 2 hours, yielding 4-chloro-N-(2-nitrobenzylidene)aniline with 87% yield and high purity. This Schiff base intermediate can be further transformed into azo compounds by reduction and diazotization steps.
Summary Table of Preparation Steps
Analytical and Purification Notes
- Purification is generally achieved by recrystallization from ethanol or other suitable solvents.
- TLC (Thin Layer Chromatography) with solvent systems like petroleum ether:ethyl acetate (5:1) is used to monitor reaction completion.
- Characterization typically involves NMR spectroscopy, mass spectrometry, and elemental analysis.
- Reverse phase HPLC methods have been developed for analysis and isolation of related azo compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloroethyl and nitrophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a labeling agent.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In general, azo compounds can interact with biological molecules through the azo group, leading to various biochemical effects. The chloroethyl and nitrophenyl groups may also contribute to its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Features and Molecular Formulas
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Compound A | N-(2-chloroethyl), N-ethyl, 2-chloro-4-nitrophenylazo | Not explicitly provided (estimated C₁₈H₁₈Cl₂N₅O₂) | ~430 | — |
| Fluchloralin () | N-(2-chloroethyl), N-propyl, 2,6-dinitro, 4-(trifluoromethyl) | C₁₂H₁₂ClF₃N₄O₄ | 368.7 | |
| DNAN () | N-(4-nitrophenyl), 2,6-dichloro-4-nitrophenylazo | C₁₈H₁₁Cl₂N₅O₄ | 440.2 | |
| 3-[4-[(2-chloro-4-nitrophenyl)azo]phenylamino]-propanenitrile () | N-(2-hydroxyethyl), N-(2-cyanoethyl) | C₁₇H₁₆ClN₅O₃ | 397.8 |
Substituent Impact :
- N-Alkyl Groups : Compound A’s N-ethyl and N-(2-chloroethyl) groups enhance lipophilicity compared to DNAN’s N-(4-nitrophenyl) (polar nitro group) .
- Functional Group Diversity: The cyano and hydroxyethyl groups in ’s compound improve water solubility (~397.8 g/mol vs. Compound A’s ~430 g/mol), suggesting divergent applications (e.g., dyes vs. pharmaceuticals) .
Physicochemical and Environmental Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Biological Activity
Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- is an azo compound with significant biological activity, particularly in the context of its potential applications in cancer research and as a chemical agent in various biological assays. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological effects.
- Molecular Formula : C16H16Cl2N4O2
- Molecular Weight : 367.23 g/mol
- CAS Number : 61813-43-2
- Structure : The compound features a diazo group (-N=N-) linking two aromatic systems, along with chloroethyl and nitrophenyl substituents that enhance its reactivity and biological interactions.
The biological activity of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl- primarily involves:
- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group facilitates electrophilic reactions, making the compound reactive towards nucleophiles.
- Azo Coupling Reactions : The compound can participate in azo coupling with other aromatic amines, leading to the formation of additional azo compounds.
- Interaction with Biological Targets : The compound can form covalent bonds with specific amino acid residues in proteins, potentially altering their function and activity.
Anticancer Properties
Research has indicated that compounds similar to Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-, particularly those with chloroethyl groups, exhibit significant anticancer properties. For instance:
- Inhibition of Histone Deacetylases (HDACs) : Analogous compounds have been studied for their ability to inhibit HDACs, which are crucial in regulating gene expression related to cancer cell proliferation. A study found that a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, demonstrating potent antiproliferative activity .
Genotoxicity and Carcinogenic Potential
Azo compounds are often scrutinized for their genotoxic potential. Structural alerts within the azo group can lead to DNA interactions that may result in mutagenesis or carcinogenesis. Research has shown that many azo compounds can undergo metabolic activation to form electrophilic species capable of reacting with DNA .
Study 1: In Vivo Tumor Growth Inhibition
A study utilizing xenograft models demonstrated that a related compound could inhibit tumor growth effectively. The tumor growth inhibition (TGI) was recorded at approximately 48.89%, indicating significant anticancer activity when compared to standard treatments .
Study 2: Mechanistic Insights into Antitumor Activity
Further investigations revealed that related compounds promoted apoptosis in cancer cells and induced G2/M phase cell cycle arrest, contributing to their antitumor efficacy. These findings underscore the potential of such compounds as therapeutic agents in oncology .
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Molecular Formula | C16H16Cl2N4O2 |
| Molecular Weight | 367.23 g/mol |
| CAS Number | 61813-43-2 |
| Anticancer Activity | Inhibits tumor growth; promotes apoptosis |
| Mechanism of Action | Electrophilic substitution; azo coupling; DNA interaction |
| Genotoxicity | Potential for DNA damage; requires further investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
